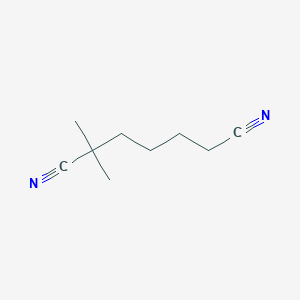

![molecular formula C10H7N3S B2769065 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-70-0](/img/structure/B2769065.png)

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Iodine-Catalyzed Sulfenylation of Imidazoheterocycles

An innovative method involving iodine-catalyzed sulfenylation of imidazo[1,2-a]pyridines, -pyrimidines, and [1,2-b]pyridazines has been developed, utilizing hydrogen peroxide as an oxidant in PEG400. This procedure facilitates the synthesis of 3-arylthioimidazoheterocycles, showcasing moderate to excellent yields under metal-free conditions. It's notable for its tolerance of various functional groups, indicating its utility in synthesizing a broad range of sulfur-containing heterocyclic compounds which might include 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives (Hiebel & Berteina‐Raboin, 2015).

Antifungal and Antimicrobial Applications

A study on new derivatives of imidazo[1,2-a]pyridines evaluated for antifungal activity against various strains revealed moderate efficacy, with certain compounds exhibiting significant activity. This research underlines the potential of imidazo[1,2-a]pyridine derivatives, potentially including 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, in antifungal and antimicrobial therapies (Göktaş, Cesur, Şatana, & Uzun, 2014).

Applications in Imaging and Diagnostics

The synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives for their binding to amyloid plaques in vitro indicate their potential as novel positron emission tomography radiotracers. This application is crucial for imaging Aβ plaques, with certain derivatives showing high binding affinities, suggesting the potential use of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives in the development of diagnostic tools for Alzheimer's disease and other amyloid-related conditions (Zeng et al., 2010).

Antiviral Activity

The influence of substituents on the antiviral activity of imidazo[1,2-a]pyridine derivatives, including those with a thiophene side chain, was explored, showing a strong dependence on the nature of the C-2 substituent. This suggests that derivatives of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine could be tailored for enhanced activity against viruses such as human cytomegalovirus (HCMV), underscoring the importance of chemical modification for antiviral drug development (Mavel et al., 2002).

作用機序

Target of Action

The primary targets of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine are the Transforming Growth Factor-β Activated Kinase (TAK1) and TYK2 pseudokinase . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . TYK2, a member of the Janus (JAK) family of non-receptor tyrosine kinases, mediates the signaling of pro-inflammatory cytokines .

Mode of Action

2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine interacts with its targets by inhibiting their activity. For instance, it inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It also suppresses cytokine-mediated receptor activation of the catalytic domain of TYK2 .

Biochemical Pathways

The compound affects the signaling pathways of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferon (IFN) . By inhibiting TAK1 and TYK2, it disrupts these pathways, leading to downstream effects that can potentially alleviate immuno-inflammatory diseases .

Result of Action

The inhibition of TAK1 and TYK2 by 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine can lead to significant molecular and cellular effects. For instance, it has been found to inhibit the growth of multiple myeloma cell lines . It also has the potential to treat various immuno-inflammatory diseases where pro-inflammatory cytokines play a role .

特性

IUPAC Name |

2-thiophen-2-ylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASMWSYQOXVOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)

![3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2768986.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)

![2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2768990.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)

![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)

![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide](/img/structure/B2769001.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)